7-Methyl-1H-pyrrolo[3,2-B]pyridine
CAS No.: 1082041-00-6; 357263-42-4
Cat. No.: VC4156569
Molecular Formula: C8H8N2
Molecular Weight: 132.166
* For research use only. Not for human or veterinary use.
![7-Methyl-1H-pyrrolo[3,2-B]pyridine - 1082041-00-6; 357263-42-4](/images/structure/VC4156569.png)
Specification
CAS No. | 1082041-00-6; 357263-42-4 |
---|---|
Molecular Formula | C8H8N2 |
Molecular Weight | 132.166 |
IUPAC Name | 7-methyl-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3 |
Standard InChI Key | HMXZIJABHDJYQQ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=NC=C1)C=CN2 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
7-Methyl-1H-pyrrolo[3,2-b]pyridine consists of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group is located at the 7-position of the pyrrolopyridine system, as indicated by its IUPAC name . The planar structure and electron-rich aromatic system facilitate interactions with biological targets, particularly in neurotransmitter receptors .
Stereoelectronic Properties
The compound’s SMILES notation (CC1=C2C(=NC=C1)C=CN2) highlights the connectivity of atoms, while its InChIKey (HMXZIJABHDJYQQ-UHFFFAOYSA-N) provides a unique identifier for computational studies . The absence of rotatable bonds (Rotatable Bond Count: 0) underscores its rigidity, which is advantageous for maintaining conformational stability in drug-receptor interactions .
Synthesis and Preparation
Intermediate Functionalization
The compound may serve as a precursor in multi-step syntheses. For instance, 5-amino derivatives of pyrrolo[3,2-b]pyridine are acylated to produce candidates for 5-HT₁F receptor agonists, highlighting its utility in neuropharmacology .
Physicochemical Properties
Molecular and Thermodynamic Data
Property | Value | Source |
---|---|---|
Molecular Weight | 132.16 g/mol | PubChem |
XLogP3-AA | 1.4 | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 1 | PubChem |
Exact Mass | 132.0687 Da | PubChem |
The compound’s moderate lipophilicity suggests favorable membrane permeability, aligning with its potential as a CNS-active agent .
Biological and Pharmacological Relevance
Role in Serotonin Receptor Agonism
Although 7-methyl-1H-pyrrolo[3,2-b]pyridine itself is not directly cited as a therapeutic agent, its structural analogs (e.g., 5-amino-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine) are patented as selective 5-HT₁F receptor agonists . These agonists inhibit neurogenic inflammation and peptide extravasation, offering promise for migraine treatment .
Mechanistic Insights
Activation of 5-HT₁F receptors on trigeminal nerve fibers blocks vasoactive peptide release, mitigating pain pathways associated with migraines . The methyl group in 7-methyl-1H-pyrrolo[3,2-b]pyridine may enhance metabolic stability or receptor binding affinity in derived compounds .
Hazard Statement | Code | Precautionary Measures |
---|---|---|
Harmful if swallowed | H302 | Use protective gloves/clothing |
Skin irritation | H315 | Avoid inhalation |
Eye irritation | H319 | Wash skin thoroughly after handling |
Respiratory irritation | H335 | Use in well-ventilated areas |
The compound requires careful handling to prevent exposure, as indicated by its GHS classification .
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